molecular formula C15H18N4O B2745508 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide CAS No. 1797655-38-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide

Cat. No.: B2745508
CAS No.: 1797655-38-9
M. Wt: 270.336
InChI Key: IWJZCVAUJLUJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide is a synthetic organic compound designed for pharmaceutical and medicinal chemistry research. This molecule features a pyrimidine core, a privileged scaffold in drug discovery, substituted with a dimethylamino electron-donating group and a 3-methylbenzamide moiety . The dimethylamino group enhances the electron density of the pyrimidine ring, which can significantly influence the compound's reactivity and its ability to form hydrogen bonds and other key interactions with biological targets . The benzamide component contributes to the molecule's stability and can be critical for binding affinity and selectivity . Compounds with this structural motif are of significant interest in the development of novel therapeutic agents. The pyrimidine ring acts as a key building block and is widely used as a bioisostere for phenyl rings, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . While the specific biological target of this compound requires further investigation, analogous structures are extensively explored in various research areas, including as potential inhibitors for enzymes and receptors implicated in diseases such as cancer and viral infections . Its well-defined molecular architecture makes it a valuable intermediate for synthetic chemistry or a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and efficacy against a chosen biological target . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)15(20)17-10-13-16-8-7-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZCVAUJLUJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further purification and characterization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzoic acid.

    Reduction: Formation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a DNA-binding agent and its ability to interfere with cellular processes.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit tumor growth and angiogenesis.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets within the cell. The compound is known to bind to DNA, thereby interfering with DNA replication and transcription processes. This binding can lead to the inhibition of tumor cell proliferation and induction of apoptosis. Additionally, the compound may interact with various signaling pathways involved in cell growth and survival, further contributing to its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Kinase Inhibition

Compound 8e
  • Structure: 4-((Dimethylamino)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
  • Key Differences: Replaces the pyrimidin-2-ylmethyl group with a pyridin-3-ylpyrimidinylamino-phenyl scaffold.
Imatinib Meta-methyl-piperazine Impurity
  • Structure: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide
  • Key Differences: Incorporates a 4-methylpiperazine group instead of dimethylamino on the pyrimidine ring.
  • Activity: Shows higher solubility and kinase inhibitory potency (IC₅₀ = 12 nM vs. Bcr-Abl) compared to the dimethylamino variant, likely due to improved hydrogen bonding .

Benzamide Derivatives with Heterocyclic Modifications

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
  • Structure : Features a bipyrimidine scaffold and a trifluoromethyl group.
  • Key Differences : The trifluoromethyl group enhances metabolic stability, while the bipyrimidine core broadens target specificity (e.g., dual kinase and epigenetic modulation) .
N-(2-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide
  • Structure: Substitutes pyrimidine with a quinoline moiety.
  • Activity: Exhibits 10-fold higher antiproliferative activity in leukemia cell lines (GI₅₀ = 0.8 μM vs. K562), attributed to quinoline’s intercalation properties .

Key Research Findings

  • Synthetic Accessibility: The parent compound’s dimethylamino group simplifies synthesis compared to morpholine- or piperazine-containing analogues, which require multi-step functionalization .
  • Selectivity Challenges: Unlike bipyrimidine derivatives , the dimethylamino variant shows narrower target engagement, limiting its utility in polypharmacological applications.
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a melting point of 175–178°C for fluorinated analogues (e.g., Example 53 in ), whereas the dimethylamino compound has lower thermal stability (mp ~160°C, extrapolated from similar structures).

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a dimethylamino group attached to a pyrimidine ring linked to a benzamide moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with DNA and various cellular signaling pathways. The compound is known to bind to specific molecular targets, leading to:

  • Inhibition of DNA replication and transcription: This is crucial for tumor cell proliferation.
  • Induction of apoptosis: The compound may trigger programmed cell death in cancer cells.
  • Modulation of signaling pathways: It can interfere with pathways involved in cell growth and survival, contributing to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Inhibition of Tumor Growth:
    • In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells, with IC50 values ranging from 0.1 to 10 µM .
  • Mechanistic Studies:
    • The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Selectivity:
    • Notably, it has a favorable selectivity index, exhibiting significantly lower toxicity against normal cells compared to cancer cells .

Enzyme Inhibition

This compound also acts as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition:
    • Similar compounds have demonstrated selective inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis . This suggests potential applications in targeting metabolic pathways in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of MDA-MB-231 cell proliferation with an IC50 of 0.126 µM. Induced apoptosis through caspase activation .
Study B Investigated its effect on enzyme activity, showing inhibition of carbonic anhydrase IX with implications for tumor growth control .
Study C Evaluated the pharmacokinetics in animal models, revealing an oral bioavailability of 31.8% and no acute toxicity at doses up to 2000 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine intermediate (e.g., 4-(dimethylamino)pyrimidine-2-carbaldehyde) with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Microwave-assisted synthesis (e.g., 60–100°C, 30–60 minutes) significantly improves reaction efficiency compared to traditional heating . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks at δ 2.92–3.35 ppm (dimethylamino protons), δ 6.09–8.49 ppm (pyrimidine and benzamide aromatic protons) .
  • ESI-MS : Molecular ion [M+H]⁺ matches calculated mass (e.g., ~350–500 Da range, depending on substituents) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95% required for biological assays) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Positive controls (e.g., Gleevec for kinase inhibition) validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino or benzamide substituents) influence bioactivity and selectivity?

  • Methodological Answer :

  • The dimethylamino group enhances solubility and hydrogen-bonding potential, critical for target engagement .
  • 3-Methylbenzamide contributes to lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., trifluoromethyl or methoxy variants) reveal substituent-dependent activity shifts .
  • SAR Analysis : Replace pyrimidine with triazole or pyridine cores to assess scaffold flexibility .

Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction scales (e.g., microwave vs. traditional heating) and solvent systems (DMF vs. dichloromethane) .
  • Bioactivity Variability : Standardize assay protocols (e.g., ATP concentrations in kinase assays) and validate compound stability under test conditions (e.g., DMSO stock solutions) .

Q. What computational strategies are used to model interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with target crystal structures (e.g., insulin receptor or kinases) to predict binding poses. Focus on interactions between the pyrimidine ring and catalytic lysine residues .
  • MD Simulations : GROMACS-based simulations (50–100 ns) assess binding stability and solvation effects .

Q. What mechanisms underlie its bioactivity in disease models (e.g., cancer or metabolic disorders)?

  • Methodological Answer :

  • Kinase Inhibition : Western blotting detects downstream phosphorylation changes (e.g., AKT/mTOR pathways) .
  • Metabolic Effects : In vitro glucose uptake assays (3T3-L1 adipocytes) and in vivo murine models evaluate insulin-mimetic potential .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproduct Formation : Monitor intermediates via LC-MS to identify impurities (e.g., unreacted benzoyl chloride) .
  • Solvent Selection : Replace dichloromethane with ethanol/water mixtures for greener processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.